An In-depth Technical Guide to the Chemical Properties and Applications of Boc-S-Benzyl-L-cysteinol
An In-depth Technical Guide to the Chemical Properties and Applications of Boc-S-Benzyl-L-cysteinol
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Chiral Building Block
Boc-S-Benzyl-L-cysteinol, systematically known as (R)-tert-Butyl (1-(benzylthio)-3-hydroxypropan-2-yl)carbamate, is a strategically protected amino alcohol that serves as a valuable chiral building block in modern organic synthesis. Its structure combines a primary alcohol, a Boc-protected amine, and a benzyl-protected thiol, offering a trifunctional handle for the controlled and sequential introduction of molecular complexity. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, offering field-proven insights for its effective utilization in research and development.
The presence of orthogonal protecting groups—the acid-labile tert-butyloxycarbonyl (Boc) group and the benzyl (Bzl) group removable by reductive methods—allows for selective deprotection and derivatization at the amine and thiol functionalities, respectively. This feature is paramount in multi-step syntheses, particularly in peptide chemistry and the development of complex bioactive molecules where precise control of reactivity is essential.[1][]
Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of Boc-S-Benzyl-L-cysteinol is fundamental to its handling, storage, and application in synthetic protocols.
| Property | Value | Source |
| CAS Number | 139428-96-9 | |
| Molecular Formula | C₁₅H₂₃NO₃S | [] |
| Molecular Weight | 297.40 g/mol | [] |
| Appearance | White to off-white solid/powder | Inferred from related compounds |
| Purity | ≥ 98% (HPLC) | [3] |
| Boiling Point | 442.9 ± 40.0 °C at 760 mmHg | [4] |
| Density | 1.1 ± 0.1 g/cm³ | [4] |
| Flash Point | 221.7 ± 27.3 °C | [4] |
| Refractive Index | 1.547 | [4] |
| Storage Conditions | Store at 0-8 °C in a dry, tightly sealed container | [4] |
Synthesis of Boc-S-Benzyl-L-cysteinol
The most direct and common laboratory synthesis of Boc-S-Benzyl-L-cysteinol involves the reduction of the corresponding carboxylic acid, Boc-S-Benzyl-L-cysteine (Boc-Cys(Bzl)-OH). This transformation selectively converts the carboxyl group to a primary alcohol while preserving the Boc and Benzyl protecting groups. Borane-based reagents are highly effective for this purpose due to their chemoselectivity for carboxylic acids.
Experimental Protocol: Reduction of Boc-S-Benzyl-L-cysteine
This protocol is a representative procedure based on established methods for the reduction of N-protected amino acids.[5]
Materials:
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Boc-S-Benzyl-L-cysteine (Boc-Cys(Bzl)-OH)
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Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)
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Anhydrous Tetrahydrofuran (THF)
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Methanol (MeOH)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Ethyl acetate (EtOAc)
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Silica gel for column chromatography
Procedure:
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Reaction Setup: To a flame-dried, two-necked round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Boc-S-Benzyl-L-cysteine (1.0 eq). Dissolve the starting material in anhydrous THF.
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Cooling: Cool the solution to 0 °C using an ice-water bath.
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Addition of Reducing Agent: Slowly add the borane-THF solution (approx. 1.5-2.0 eq) dropwise to the stirred solution. The addition should be controlled to maintain the temperature below 5 °C.
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Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Quenching: Cool the reaction mixture back to 0 °C and carefully quench the excess borane by the slow, dropwise addition of methanol until gas evolution ceases.
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Workup: Concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: Purify the crude residue by silica gel column chromatography to obtain pure Boc-S-Benzyl-L-cysteinol.
Caption: Synthesis of Boc-S-Benzyl-L-cysteinol via reduction.
Spectroscopic Characterization
While specific, publicly available spectra for Boc-S-Benzyl-L-cysteinol are scarce, Certificates of Analysis from suppliers confirm that its NMR spectrum is consistent with the expected structure.[3] The anticipated spectral data are as follows:
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¹H NMR: The spectrum would feature characteristic signals for the Boc group (a singlet around 1.4 ppm), the benzyl group protons (multiplets in the aromatic region, ~7.2-7.4 ppm, and a singlet for the benzylic CH₂ around 3.7 ppm), and the cysteinol backbone protons. The protons of the CH₂OH group would appear as a doublet of doublets, and the adjacent chiral proton would be a multiplet.
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¹³C NMR: The spectrum would show signals for the carbonyl of the Boc group (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), the methyl carbons of the Boc group (~28 ppm), aromatic carbons of the benzyl group, and the carbons of the cysteinol backbone.
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FT-IR: Key vibrational bands would include a broad O-H stretch from the alcohol (~3400 cm⁻¹), an N-H stretch from the carbamate (~3300 cm⁻¹), C-H stretches, a strong C=O stretch from the Boc group (~1680-1700 cm⁻¹), and aromatic C=C stretches.
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Mass Spectrometry: The exact mass would be 297.1399, corresponding to the molecular formula C₁₅H₂₃NO₃S.[4]
Strategic Deprotection Protocols
The synthetic utility of Boc-S-Benzyl-L-cysteinol hinges on the selective removal of its protecting groups.
Boc Group Deprotection (Amine Liberation)
The Boc group is reliably cleaved under acidic conditions, most commonly using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). This method is fast and efficient at room temperature.
Experimental Protocol:
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Dissolve Boc-S-Benzyl-L-cysteinol in DCM (e.g., 0.1 M concentration).
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Add an equal volume of TFA (creating a 50% TFA/DCM solution).
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Stir the mixture at room temperature for 30-60 minutes.
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Monitor the reaction by TLC.
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Upon completion, remove the solvent and excess TFA under reduced pressure (co-evaporation with toluene can aid in removing residual TFA) to yield the amine as its trifluoroacetate salt.
Benzyl Group Deprotection (Thiol Liberation)
The S-benzyl group is stable to the acidic conditions used for Boc removal but can be cleaved by reductive methods, most notably dissolving metal reduction or catalytic hydrogenolysis.
Experimental Protocol (Sodium in Liquid Ammonia):
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In a flask equipped with a dry ice condenser, condense anhydrous liquid ammonia.
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Dissolve the S-benzyl protected compound in the liquid ammonia.
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Add small pieces of sodium metal portion-wise with stirring until a persistent blue color is observed for several minutes.
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Quench the reaction by adding a solid proton source, such as ammonium chloride.
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Allow the ammonia to evaporate. The resulting residue can then be worked up to isolate the free thiol.
Caption: Orthogonal deprotection pathways for Boc-S-Benzyl-L-cysteinol.
Applications in Research and Development
Boc-S-Benzyl-L-cysteinol is a key intermediate in the synthesis of a wide range of biologically active molecules and complex natural products.[]
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Peptide Synthesis: It is used to incorporate cysteinol residues into peptide chains. The alcohol functionality can be used for further derivatization or to modify the peptide's pharmacokinetic properties.[1]
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Chiral Ligands: As a bifunctional chiral compound, it serves as a precursor for the synthesis of chiral ligands used in asymmetric catalysis.[]
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Drug Discovery: The unique structural motif of cysteinol is found in various bioactive compounds. Boc-S-Benzyl-L-cysteinol provides a convenient starting point for the synthesis of novel therapeutic agents, allowing for the introduction of sulfur-containing moieties which are crucial for the biological activity of many drugs.[3][]
Safety and Handling
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Handling: Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid formation of dust and aerosols.[4]
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Storage: Store in a tightly closed container in a dry and cool place, typically at refrigerated temperatures (0-8 °C), to ensure long-term stability.[4]
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Hazards: While specific hazard data is limited, related compounds are generally considered irritants. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Not classified as a hazardous substance under GHS, but standard laboratory precautions should always be observed.
References
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USA Chemical Suppliers. (n.d.). boc-s-benzyl-l-cysteinol suppliers USA. Retrieved January 14, 2026, from [Link]
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BioCrick. (n.d.). Certificate of Analysis: Boc-S-Benzyl-L-cysteinol. Retrieved January 14, 2026, from [Link]
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MySkinRecipes. (n.d.). Boc-S-Benzyl-L-cysteinol. Retrieved January 14, 2026, from [Link]
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Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis. Retrieved January 14, 2026, from [Link]
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Organic Syntheses. (n.d.). Reduction of L-Proline to L-Prolinol: Prolinol. Org. Synth. 1988, 6, 943. Retrieved January 14, 2026, from [Link]
